molecular formula C22H33N5O B5628914 5-isobutyl-1'-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

5-isobutyl-1'-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

Cat. No. B5628914
M. Wt: 383.5 g/mol
InChI Key: USMGFKKPHCXOBQ-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of chemicals that have been studied for their potential in various biochemical and pharmacological applications. These compounds often feature complex structures with multiple functional groups, contributing to their diverse chemical properties and reactivities.

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, starting from simpler precursors. For example, a study described the synthesis and structural analysis of tropane-3-spiro-4'(5')-imidazolines, which share structural similarities with the compound , indicating a possible synthetic route involving NMR spectroscopy and X-ray diffraction for structure determination (Whelan et al., 1995).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using techniques like NMR spectroscopy and X-ray diffraction. The study by Whelan et al. (1995) showcases the use of these methods to determine the conformation and crystal structure of related compounds, providing insights into the spatial arrangement of atoms and the stereochemistry of the molecule.

Chemical Reactions and Properties

The chemical reactivity of these compounds can be diverse, depending on the functional groups present in the molecule. For instance, the presence of imidazoline or piperidine rings can influence the molecule's behavior in biochemical assays or chemical reactions, such as in the synthesis of 5-HT3 receptor antagonists (Whelan et al., 1995).

properties

IUPAC Name

[5-(2-methylpropyl)spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl]-(1-propan-2-ylpyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N5O/c1-16(2)14-26-11-7-18-20(24-15-23-18)22(26)8-12-25(13-9-22)21(28)19-6-5-10-27(19)17(3)4/h5-6,10,15-17H,7-9,11-14H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMGFKKPHCXOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC2=C(C13CCN(CC3)C(=O)C4=CC=CN4C(C)C)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-isobutyl-1'-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

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